

# Synthesis Protocol for 3,5-dimethyl-1H-pyrazol-4-ol

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## Compound of Interest

Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588

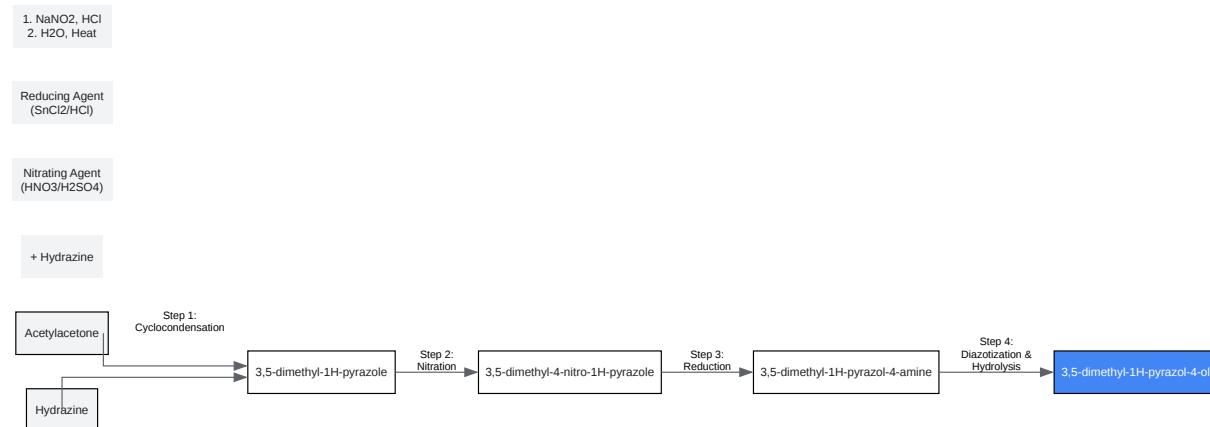
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This document provides a detailed multi-step synthesis protocol for **3,5-dimethyl-1H-pyrazol-4-ol**, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a four-step sequence commencing with the formation of 3,5-dimethyl-1H-pyrazole, followed by nitration, reduction, and a final diazotization and hydrolysis to yield the target compound.

## Overall Synthesis Scheme

The synthetic pathway to **3,5-dimethyl-1H-pyrazol-4-ol** is outlined below. The process begins with the cyclocondensation of acetylacetone and hydrazine to form the pyrazole ring, which is then functionalized at the 4-position through a series of transformations.



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Caption: Four-step synthesis of **3,5-dimethyl-1H-pyrazol-4-ol**.

## Experimental Protocols

### Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This procedure is adapted from established methods for the condensation of  $\beta$ -dicarbonyl compounds with hydrazine.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Acetylacetone (2,4-pentanedione)
- Hydrazine hydrate or Hydrazine sulfate

- Sodium hydroxide (if using hydrazine sulfate)
- Ethanol or Water
- Diethyl ether
- Anhydrous potassium carbonate
- Saturated sodium chloride solution

**Procedure:**

- In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (0.50 mol) in ethanol (50 mL).
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add acetylacetone (0.50 mol) dropwise to the cooled hydrazine solution with continuous stirring, maintaining the temperature below 10 °C. The addition should take approximately 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium chloride solution (2 x 50 mL).
- Dry the organic layer over anhydrous potassium carbonate, filter, and remove the ether by distillation.
- The resulting solid is 3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization from a suitable solvent like n-hexane.

Parameter	Value
Yield	77-95%
Melting Point	107-108 °C
Appearance	White crystalline solid

## Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

The nitration of 3,5-dimethyl-1H-pyrazole is achieved using a standard nitrating mixture.

### Materials and Reagents:

- 3,5-dimethyl-1H-pyrazole
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Ice
- Dichloromethane

### Procedure:

- In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (20 mL).
- Slowly add 3,5-dimethyl-1H-pyrazole (0.10 mol) in portions to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.
- Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.
- After the addition is complete, stir the mixture at room temperature for 2 hours.

- Pour the reaction mixture onto crushed ice (200 g) and neutralize carefully with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane (3 x 75 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,5-dimethyl-4-nitro-1H-pyrazole.

Parameter	Value
Yield	~76%
Appearance	Yellow solid

## Step 3: Synthesis of 3,5-dimethyl-1H-pyrazol-4-amine

The reduction of the nitro group is carried out using tin(II) chloride in an acidic medium.

Materials and Reagents:

- 3,5-dimethyl-4-nitro-1H-pyrazole
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid
- Ethanol
- Sodium hydroxide solution (10 M)
- Ethyl acetate

Procedure:

- In a round-bottomed flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (0.05 mol) in ethanol (100 mL).
- Add tin(II) chloride dihydrate (0.25 mol) to the suspension.

- Heat the mixture to reflux and then add concentrated hydrochloric acid (25 mL) dropwise.
- Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Add water (100 mL) to the residue and basify to pH 10-12 with 10 M sodium hydroxide solution, which will precipitate tin salts.
- Extract the aqueous layer with ethyl acetate (4 x 100 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3,5-dimethyl-1H-pyrazol-4-amine.

Parameter	Value
Yield	>90%
Appearance	Off-white solid

## Step 4: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol

The final step involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Materials and Reagents:

- 3,5-dimethyl-1H-pyrazol-4-amine
- Concentrated hydrochloric acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Water
- Copper(I) oxide (optional, as a catalyst for decomposition)

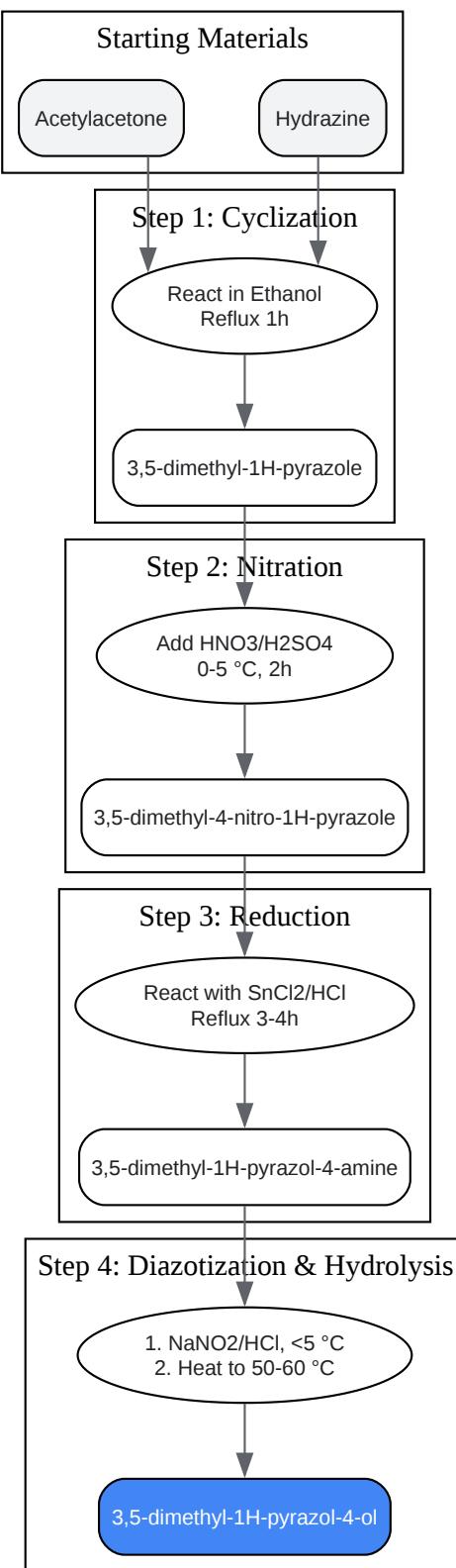
## Procedure:

- Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (0.04 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) in a beaker cooled to 0-5 °C in an ice-salt bath.
- Prepare a solution of sodium nitrite (0.044 mol) in cold water (20 mL).
- Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Slowly heat the solution of the diazonium salt to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until the gas evolution ceases.
- Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The crude product can be purified by column chromatography or recrystallization to yield **3,5-dimethyl-1H-pyrazol-4-ol**.

Parameter	Value
Appearance	Solid

## Logical Workflow of the Synthesis

The following diagram illustrates the sequential steps and transformations in the synthesis of **3,5-dimethyl-1H-pyrazol-4-ol**.



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Caption: Workflow diagram for the synthesis of **3,5-dimethyl-1H-pyrazol-4-ol**.

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- 2. m.youtube.com [m.youtube.com]
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